molecular formula C4F10O3S B14332279 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate CAS No. 106054-87-9

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate

Cat. No.: B14332279
CAS No.: 106054-87-9
M. Wt: 318.09 g/mol
InChI Key: UTVGPSDCXUEWIK-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is widely used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate typically involves the reaction of hexafluoropropylene with sulfuryl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactors and precise control of temperature and pressure to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles, such as hydroxide or amine groups.

Common reagents used in these reactions include sulfuryl chloride, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions, particularly in the preparation of fluorinated compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to stabilize certain protein conformations.

    Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging techniques.

    Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings, due to its excellent chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and reactivity. It can form stable complexes with metal ions and participate in catalytic cycles, enhancing the efficiency of certain chemical reactions. Additionally, its ability to stabilize specific protein conformations makes it valuable in biochemical studies.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate can be compared with other fluorinated compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the sulfurofluoridate group, making it less reactive in certain chemical reactions.

    Trifluoromethylsulfonyl fluoride: Contains a trifluoromethyl group and a sulfonyl fluoride group, offering different reactivity and applications.

    Perfluorooctanoic acid: A perfluorinated carboxylic acid with distinct properties and environmental concerns.

The uniqueness of this compound lies in its combination of high thermal stability, chemical resistance, and versatility in various applications.

Properties

CAS No.

106054-87-9

Molecular Formula

C4F10O3S

Molecular Weight

318.09 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-fluorosulfonyloxy-2-(trifluoromethyl)propane

InChI

InChI=1S/C4F10O3S/c5-2(6,7)1(3(8,9)10,4(11,12)13)17-18(14,15)16

InChI Key

UTVGPSDCXUEWIK-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)F

Origin of Product

United States

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